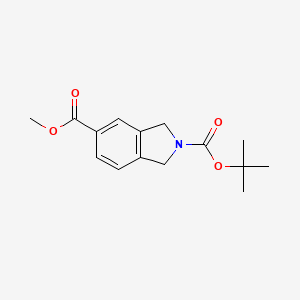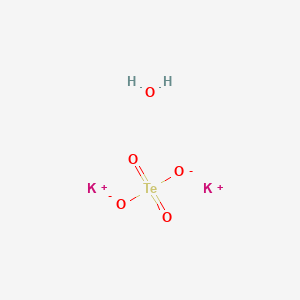
L-Lysine-N-15N
Vue d'ensemble
Description
(2S)-6-Amino-2-(15N)azanylhexanoic acid is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-6-Amino-2-(15N)azanylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-6-Amino-2-(15N)azanylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche Biomédicale Marquage Isotopique
La L-Lysine-N-15N est utilisée dans les techniques de marquage isotopique comme le SILAC (Stable Isotope Labeling by Amino acids in Cell culture), qui est essentielle pour étudier la dynamique, les interactions et la structure des protéines à l'aide de la spectrométrie de masse .
Biologie Structurale Spectroscopie RMN
L'isotope N-15N de la L-Lysine est utilisé en spectroscopie RMN (Résonance Magnétique Nucléaire) pour étudier la structure, la dynamique et les interactions des macromolécules biologiques .
Recherche Cardiovasculaire Angine de Poitrine
Le composé a été mentionné dans le contexte de la santé cardiovasculaire, en particulier pour son utilisation potentielle dans des études relatives à l'angine de poitrine et à la santé artérielle .
Mécanisme D'action
Target of Action
L-Lysine-N-15N, also known as (2S)-6-Amino-2-(15N)azanylhexanoic acid, is a variant of the essential amino acid L-Lysine, labeled with the stable isotope Nitrogen-15 . The primary targets of this compound are the same as those of L-Lysine, which include proteins in the human body. L-Lysine is incorporated into proteins during translation, playing a crucial role in numerous biological processes .
Mode of Action
The mode of action of this compound is similar to that of L-Lysine. It is incorporated into proteins during protein synthesis. The Nitrogen-15 label allows for the tracking of the compound’s incorporation into proteins and its subsequent metabolic pathways .
Biochemical Pathways
This compound is involved in the same biochemical pathways as L-Lysine. One of the key pathways is the saccharopine pathway, leading to the production of α-aminoadipate . Another pathway involves the decarboxylation of L-Lysine to produce cadaverine . The Nitrogen-15 label can be used to track the metabolic fate of L-Lysine in these pathways .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of L-Lysine. The nitrogen-15 label allows for the detailed study of the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound action is the production of proteins and other metabolites. The Nitrogen-15 label allows for the tracking of these products, providing valuable information about the metabolic fate of L-Lysine .
Analyse Biochimique
Biochemical Properties
L-Lysine-N-15N interacts with a variety of enzymes, proteins, and other biomolecules. It is a key component in protein synthesis, where it is incorporated into polypeptide chains . The nitrogen-15 label allows for the tracking of this compound in metabolic pathways and its interactions with other biomolecules .
Cellular Effects
This compound influences cell function in several ways. It plays a crucial role in protein synthesis, which is fundamental to all cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and physiological conditions .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into proteins during synthesis . It can bind to various biomolecules, influencing enzyme activity and gene expression. The nitrogen-15 label allows for the tracking of these interactions at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . The nitrogen-15 label allows for the tracking of this compound over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Threshold effects, as well as any toxic or adverse effects at high doses, can be observed. The nitrogen-15 label allows for the tracking of this compound in these studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the lysine degradation pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
(2S)-6-amino-2-(15N)azanylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-DCNWSHSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584449 | |
| Record name | L-(N~2~-~15~N)Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204451-50-3 | |
| Record name | L-(N~2~-~15~N)Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1627251.png)





